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Introduction
Phagocytosis, the process by which cells engulf and digest particles, is a fundamental

component of the innate immune system and is crucial for tissue homeostasis, and the

clearance of pathogens and apoptotic cells.[1] The fluorescent lipophilic dye PKH67 offers a

robust and reliable method for studying phagocytosis.[2][3] Its stable incorporation into the cell

membrane with minimal leakage makes it an excellent tool for labeling target cells or particles

to be phagocytosed.[4] This document provides detailed application notes and protocols for the

use of PKH67 in phagocytosis assays, including methods for cell labeling, co-culture with

phagocytes, and analysis by flow cytometry and fluorescence microscopy.

Principle of the Assay
The PKH67 phagocytosis assay is based on the labeling of target cells or particles with the

green fluorescent dye PKH67. These labeled targets are then incubated with phagocytic cells,

such as macrophages or neutrophils.[5] As the phagocytes engulf the PKH67-labeled targets,

they become fluorescent. The extent of phagocytosis can then be quantified by measuring the

increase in fluorescence of the phagocytic cell population using flow cytometry or visualized by

fluorescence microscopy.[6] This method allows for the quantitative analysis of phagocytic

activity and can be used to screen for modulators of this process, a critical aspect of drug

development in immunology and oncology.
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Key Applications
Quantification of phagocytic activity: Determine the percentage of phagocytic cells in a

population and the number of ingested particles per cell.[7]

Screening for modulators of phagocytosis: Identify compounds or antibodies that enhance or

inhibit phagocytosis.[8]

Studying receptor-mediated phagocytosis: Investigate the role of specific receptors, such as

Fc receptors or complement receptors, in the engulfment process.[9]

In vitro and in vivo cell tracking: Monitor the fate of labeled cells in co-culture systems or in

animal models.[2]

Experimental Workflow
The general workflow for a PKH67-based phagocytosis assay involves the preparation of

phagocytic and target cells, labeling of the target cells with PKH67, co-incubation of the two cell

types, and subsequent analysis.
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Figure 1: General experimental workflow for a PKH67-based phagocytosis assay.

Detailed Protocols
Protocol 1: Labeling Target Cells with PKH67
This protocol describes the general procedure for labeling a suspension of target cells with

PKH67.[10]

Materials:

PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)
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Target cells in suspension (2 x 107 cells)

Serum-free medium (e.g., RPMI-1640)

Complete medium (containing serum)

Polypropylene conical tubes (15 mL)

Centrifuge

Procedure:

Cell Preparation:

Start with a single-cell suspension of 2 x 107 target cells in a conical polypropylene tube.

Wash the cells once with serum-free medium to remove any residual serum proteins.[10]

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[10]

Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.

Cell Resuspension:

Prepare a 2x cell suspension by adding 250 µL of Diluent C to the cell pellet and

resuspend by gentle pipetting. Do not vortex.[10]

Dye Preparation:

Immediately before staining, prepare a 2x dye solution (4 µM) by adding 1 µL of the

PKH67 dye solution to 250 µL of Diluent C in a separate polypropylene tube and mix well.

[10]

Staining:

Rapidly add the 250 µL of the 2x cell suspension to the 250 µL of the 2x dye solution.

Immediately mix the sample by pipetting for 2-5 minutes to ensure homogenous staining.

The final concentration will be 1 x 107 cells/mL and 2 µM PKH67.[10]
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Stopping the Reaction:

Stop the staining reaction by adding 500 µL of complete medium (containing serum).

Incubate for 1 minute.

Washing:

Dilute the sample with 5 mL of complete medium.

Centrifuge the cells at 400 x g for 10 minutes at room temperature.

Carefully remove the supernatant.

Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh tube.

Repeat the wash step two more times to ensure the removal of unbound dye.[10]

Final Resuspension:

After the final wash, resuspend the PKH67-labeled target cells in the appropriate volume

of complete medium for your phagocytosis assay.

Protocol 2: Phagocytosis Assay and Analysis by Flow
Cytometry
This protocol outlines the co-culture of phagocytic cells with PKH67-labeled target cells and

subsequent analysis using flow cytometry.[6]

Materials:

Phagocytic cells (e.g., macrophages, neutrophils)

PKH67-labeled target cells (from Protocol 1)

Complete medium

24-well non-tissue culture treated plates[5]
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Phosphate-buffered saline (PBS)

Cell scraper or Trypsin-EDTA[5]

FACS tubes

Flow cytometer

Procedure:

Plating Phagocytic Cells:

Seed the phagocytic cells in a 24-well plate at a desired density (e.g., 1 x 106 cells/mL, 1

mL per well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

Initiating Phagocytosis:

The next day, remove the medium from the phagocytic cells.

Add the PKH67-labeled target cells to the wells containing the phagocytes at a specific

effector-to-target (E:T) ratio (e.g., 1:2.5 or 1:10).[6]

Incubate the co-culture for the desired time period (e.g., 1-3 hours) at 37°C to allow for

phagocytosis.[5][6]

Removing Non-internalized Targets:

After the incubation, gently wash the wells 3-5 times with cold PBS to remove any non-

engulfed target cells.[5]

Harvesting Cells for Flow Cytometry:

To detach the adherent phagocytic cells, add a cell dissociation reagent like Trypsin-EDTA

or use a cell scraper.[5]

Transfer the cell suspension to FACS tubes.

Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.
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Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Use the FITC channel to detect the green fluorescence of PKH67.[6]

Gate on the phagocytic cell population based on their forward and side scatter properties.

Quantify the percentage of PKH67-positive phagocytes and the mean fluorescence

intensity (MFI) of this population.

Protocol 3: Phagocytosis Assay and Analysis by
Fluorescence Microscopy
This protocol describes the visualization of phagocytosis using fluorescence microscopy.

Materials:

Phagocytic cells

PKH67-labeled target cells

Complete medium

24-well plates with glass coverslips

PBS

Paraformaldehyde (4% in PBS) for fixing

DAPI or Hoechst stain for nuclear counterstaining

Fluorescence microscope

Procedure:

Cell Seeding and Phagocytosis:
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Follow steps 1 and 2 from Protocol 2, but seed the phagocytic cells on glass coverslips

within the 24-well plates.

Washing and Fixing:

After the phagocytosis incubation, gently wash the coverslips 3 times with PBS to remove

non-adherent cells.

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

Wash the coverslips again with PBS.

Staining and Mounting:

Counterstain the cell nuclei with DAPI or Hoechst stain for 5 minutes.

Wash the coverslips with PBS.

Mount the coverslips onto glass slides using an appropriate mounting medium.

Microscopy:

Visualize the cells using a fluorescence microscope.

Use the appropriate filter sets to observe the green fluorescence of PKH67 (engulfed

targets) and the blue fluorescence of the nuclei.

Optionally, phagocytic cells can be pre-labeled with a red fluorescent dye like PKH26 to

distinguish them from the target cells.[6]

Data Presentation
Quantitative data from phagocytosis assays should be presented in a clear and organized

manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Staining Efficiency of Target Cells with PKH67
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Cell Type
PKH67
Concentration (µM)

Staining Efficiency
(%)

Reference

Leishmania infantum

promastigotes
Not specified 99.71 [6]

J774A.1 macrophages

(with PKH26)
Not specified 99.57 [6]

Eimeria tenella

sporozoites
2

Optimal for

microscopy

Table 2: Quantification of Phagocytosis by Flow Cytometry

Phagocyte:Target Ratio
Percentage of Infected
Macrophages (%)

Reference

1:2.5 15.68 [6]

1:10 61.70 [6]

Signaling Pathways in Phagocytosis
Phagocytosis is an active process that is initiated by the binding of opsonized particles to

specific receptors on the surface of phagocytes, triggering intracellular signaling cascades that

lead to cytoskeletal rearrangement and particle engulfment.

Fc Receptor-Mediated Phagocytosis
Fc gamma receptors (FcγRs) on the surface of phagocytes recognize antibodies (IgG) that

have coated a target particle.[9] This recognition triggers a signaling cascade involving the

phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the

activation of downstream effectors that drive actin polymerization and the formation of the

phagocytic cup.[9]
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Figure 2: Simplified signaling pathway of Fc receptor-mediated phagocytosis.
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Complement Receptor-Mediated Phagocytosis
Complement receptors, such as CR3, on phagocytes recognize complement components (e.g.,

iC3b) that have opsonized a target.[6] This interaction activates a signaling pathway that

involves the Rho family of small GTPases, leading to actin polymerization and phagosome

formation.[6]
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Figure 3: Simplified signaling pathway of complement receptor-mediated phagocytosis.
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Conclusion
The use of PKH67 provides a versatile and quantitative method for the study of phagocytosis.

The protocols and information provided in these application notes offer a comprehensive guide

for researchers, scientists, and drug development professionals to design, execute, and

analyze phagocytosis assays. The ability to reliably label target cells and quantify their uptake

by phagocytes is invaluable for advancing our understanding of immune function and for the

development of novel therapeutics that modulate this critical cellular process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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